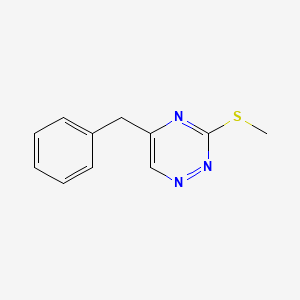![molecular formula C10H18O3 B12538960 1,4-Dioxaspiro[4.5]decane-7-ethanol, (7S)- CAS No. 681280-63-7](/img/structure/B12538960.png)
1,4-Dioxaspiro[4.5]decane-7-ethanol, (7S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dioxaspiro[45]decane-7-ethanol, (7S)- is a chemical compound with the molecular formula C10H18O3 It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxaspiro[4.5]decane-7-ethanol, (7S)- typically involves the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst to form the spiro compound. The reaction conditions often include heating the mixture under reflux to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or crystallization are employed to obtain the final compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dioxaspiro[4.5]decane-7-ethanol, (7S)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Aplicaciones Científicas De Investigación
1,4-Dioxaspiro[4.5]decane-7-ethanol, (7S)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,4-Dioxaspiro[4.5]decane-7-ethanol, (7S)- involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The spiro structure provides unique steric and electronic properties that can affect the compound’s reactivity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dioxaspiro[4.5]decane: A similar spiro compound without the ethanol group.
1,4-Dioxa-8-azaspiro[4.5]decane: Contains a nitrogen atom in the spiro structure.
7-Methyl-1,6-dioxaspiro[4.5]decane: A methyl-substituted derivative.
Uniqueness
1,4-Dioxaspiro[4.5]decane-7-ethanol, (7S)- is unique due to the presence of the ethanol group, which provides additional functionalization possibilities. This makes it more versatile for various chemical reactions and applications compared to its similar counterparts.
Propiedades
Número CAS |
681280-63-7 |
|---|---|
Fórmula molecular |
C10H18O3 |
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
2-[(7S)-1,4-dioxaspiro[4.5]decan-7-yl]ethanol |
InChI |
InChI=1S/C10H18O3/c11-5-3-9-2-1-4-10(8-9)12-6-7-13-10/h9,11H,1-8H2/t9-/m0/s1 |
Clave InChI |
QQPLBWPJIGOXEA-VIFPVBQESA-N |
SMILES isomérico |
C1C[C@H](CC2(C1)OCCO2)CCO |
SMILES canónico |
C1CC(CC2(C1)OCCO2)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[4-(But-1-en-1-yl)-2,6-difluorophenyl]ethynyl}-2-fluorobenzonitrile](/img/structure/B12538880.png)
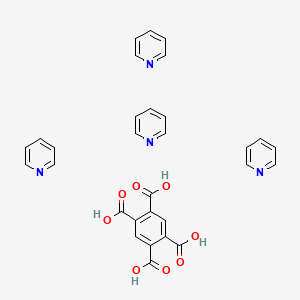
![3-[2-(4-Methoxyphenyl)ethenyl]pyridazine](/img/structure/B12538884.png)
![4,4'-[([1,1'-Biphenyl]-4-yl)(cyclohexyl)methylene]diphenol](/img/structure/B12538885.png)
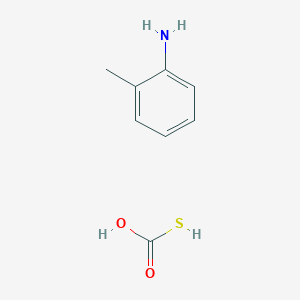
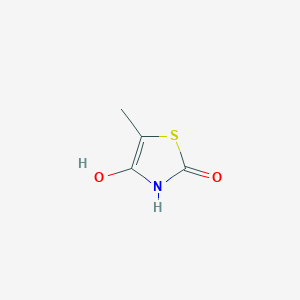
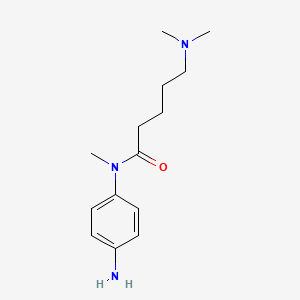
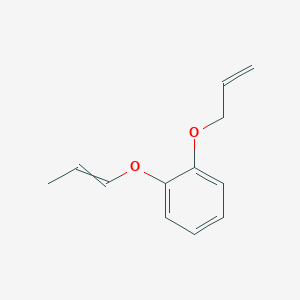
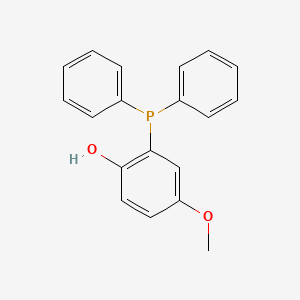
![4-Ethoxy-2-fluoro-4'-[2-(4-pentylphenyl)ethyl]-1,1'-biphenyl](/img/structure/B12538917.png)
![4,6-Octadiyn-3-one, 8-[(2R,3S)-3-heptyloxiranyl]-](/img/structure/B12538926.png)
acetamido}hexanoic acid](/img/structure/B12538932.png)
![4-{[1-(Diphenylmethyl)-1H-indol-3-yl]methyl}-3-methoxybenzoic acid](/img/structure/B12538933.png)
